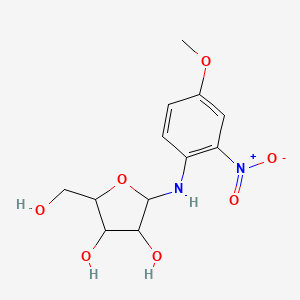

N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine, also known as 4-ManNAz, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a modified form of sialic acid, which is an important component of cell surface glycoproteins. 4-ManNAz has been used as a tool to study the biosynthesis, trafficking, and function of glycoproteins in cells.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine involves the metabolic incorporation of the compound into glycoproteins in cells. This occurs through the action of enzymes that convert this compound into a form that can be incorporated into glycoproteins. Once incorporated, this compound can be detected using a variety of labeling techniques.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are largely dependent on its incorporation into glycoproteins in cells. This can lead to changes in the function and properties of glycoproteins, which can have downstream effects on cellular processes. For example, the incorporation of this compound into glycoproteins can alter their interactions with other proteins and molecules, leading to changes in signaling pathways and cellular responses.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine in lab experiments is its ability to label glycoproteins in live cells. This allows for real-time tracking of glycoprotein biosynthesis and trafficking, which can provide valuable insights into cellular processes. However, there are also some limitations to the use of this compound. For example, the metabolic incorporation of this compound into glycoproteins can be variable between different cell types and conditions, which can affect the reliability and reproducibility of experiments.

Future Directions

There are many potential future directions for the use of N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine in scientific research. One area of interest is the development of new labeling techniques that can improve the specificity and sensitivity of detection. Another area of interest is the use of this compound to study the role of glycoproteins in disease, such as cancer and neurodegenerative disorders. Additionally, this compound could be used in combination with other labeling techniques to study the interactions between glycoproteins and other molecules in cells.

Synthesis Methods

The synthesis of N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of arabinose with a benzyl group. The second step involves the nitration of the phenolic group of the protected arabinose with nitric acid. The third step involves the deprotection of the benzyl group to obtain the desired product, this compound.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine has been used extensively in scientific research to study the biosynthesis, trafficking, and function of glycoproteins in cells. This compound is metabolically incorporated into glycoproteins in cells and can be detected using a variety of labeling techniques. This allows researchers to track the biosynthesis and trafficking of glycoproteins in cells in real-time.

properties

IUPAC Name |

2-(hydroxymethyl)-5-(4-methoxy-2-nitroanilino)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O7/c1-20-6-2-3-7(8(4-6)14(18)19)13-12-11(17)10(16)9(5-15)21-12/h2-4,9-13,15-17H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQYZYBZRPETDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)

![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)

![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)

![methyl 2-{[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B5914803.png)